molecular formula C16H16O4 B1509495 Methyl 5-(benzyloxy)-2-methoxybenzoate CAS No. 52329-04-1

Methyl 5-(benzyloxy)-2-methoxybenzoate

Cat. No.: B1509495
CAS No.: 52329-04-1
M. Wt: 272.29 g/mol
InChI Key: OVHKXTRVPPFECC-UHFFFAOYSA-N
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Description

Biological Activity

Methyl 5-(benzyloxy)-2-methoxybenzoate (CAS No. 52329-04-1) is a compound of increasing interest in biological and pharmacological research. This article provides an overview of its biological activity, including its roles in photostabilization, potential therapeutic applications, and relevant case studies.

  • Molecular Formula : C16H16O4
  • Molecular Weight : 272.29 g/mol
  • IUPAC Name : Methyl 2-methoxy-5-phenylmethoxybenzoate
  • Canonical SMILES : COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC

Photostabilization

Recent studies have highlighted the role of this compound in photostabilization processes. It has been investigated alongside other compounds like methyl salicylate for its ability to enhance the stability of various materials under UV exposure. This property is particularly relevant in fields such as material science and cosmetics, where UV stability is crucial for product longevity .

Antioxidant Properties

The compound has shown potential antioxidant activity, which is vital for protecting cells from oxidative stress. Antioxidants are essential in preventing cellular damage linked to various diseases, including cancer and neurodegenerative disorders. The specific mechanisms through which this compound exerts its antioxidant effects are still under investigation, but it is believed to scavenge free radicals effectively .

Neuroprotective Effects

A study examining multi-target-directed ligands (MTDLs) reported that derivatives similar to this compound exhibited neuroprotective effects. These compounds were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. The findings indicated that certain derivatives demonstrated significant inhibition of these enzymes while maintaining low cytotoxicity in neuronal cell lines .

Cytotoxicity Assessment

Research has also focused on assessing the cytotoxicity of this compound using various cell lines, including HepG2 (liver cancer cells) and SH-SY5Y (neuroblastoma cells). The MTT assay results showed that at concentrations up to 10 µM, the compound did not significantly reduce cell viability, suggesting a favorable safety profile for potential therapeutic applications .

Summary of Biological Activities

Activity Details
Photostabilization Enhances stability against UV light; useful in material science and cosmetics .
Antioxidant Activity Potential to scavenge free radicals; important for cellular protection against oxidative stress .
Neuroprotective Effects Inhibits AChE/BChE with low cytotoxicity; promising for Alzheimer's treatment .
Cytotoxicity Low toxicity observed in vitro at therapeutic concentrations .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis : Methyl 5-(benzyloxy)-2-methoxybenzoate serves as an intermediate in the synthesis of more complex organic molecules. Its functional groups can be modified to create derivatives with enhanced properties.
  • Electrochemical Reactions : Studies have demonstrated its utility in electrochemical reactions, where it can participate in C-C bond cleavage and other transformations under controlled conditions .

Biology

  • Biological Activity : This compound has been investigated for its potential biological activities, particularly in cancer research. It has shown promise in inducing apoptosis in cancer cell lines by activating specific apoptotic pathways.
  • Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial effects, potentially disrupting bacterial membranes or inhibiting essential enzymes.

Medicine

  • Drug Development : The compound is explored as a precursor for developing new pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for anticancer drugs and antimicrobial therapies .
  • Therapeutic Applications : Ongoing research focuses on its therapeutic effects against various diseases, including infections caused by resistant bacterial strains .

Industry

  • Specialty Chemicals Production : In industrial settings, this compound is utilized in producing specialty chemicals and materials due to its versatile reactivity.

Case Study 1: Apoptosis Induction

A study demonstrated that this compound significantly increased the expression of apoptosis-related genes while decreasing genes associated with the M phase of the cell cycle in cancer cells. This suggests a targeted mechanism for therapeutic exploitation.

Case Study 2: Antimicrobial Activity

Research indicated that structurally similar compounds to this compound possess notable antimicrobial properties. This opens avenues for exploring its use in treating infections or as part of combination therapies.

Summary of Biological Activities

Activity TypeDescriptionReferences
Apoptosis InductionInduces cell death in cancer cell lines
Enzyme InteractionPotential interactions with specific enzymes
Antimicrobial PropertiesInvestigated for antimicrobial effects

Comparison with Related Compounds

To elucidate the unique properties of this compound, it can be compared with other similar compounds:

Compound NameKey Features
Methyl 4-Benzyloxy-5-methoxy-2-nitrobenzoateSimilar structure but different functional groups
Methyl 5-Hydroxy-4-methoxy-2-nitrobenzoateExhibits significant apoptotic activity
Methyl 4-NitrobenzoateBasic structure without additional functional groups

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 5-(benzyloxy)-2-methoxybenzoate, and how are intermediates purified?

  • Methodological Answer : The synthesis typically involves sequential functionalization of a benzoate core. A common route starts with methyl 2-hydroxy-5-(methoxycarbonyl)benzoate, where the hydroxyl group undergoes benzylation using benzyl bromide in the presence of a base (e.g., K₂CO₃) in acetone or DMF at 60–80°C . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates. Yield optimization requires strict control of stoichiometry and reaction time to minimize hydrolysis of the methyl ester .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential:

  • ¹H NMR : Identifies methoxy (δ 3.8–4.0 ppm), benzyloxy (δ 5.0–5.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).
  • ¹³C NMR : Confirms ester carbonyl (δ 165–170 ppm) and methoxy/benzyloxy carbons.
  • IR Spectroscopy : Detects C=O stretching (~1720 cm⁻¹) and aromatic C-O bonds (~1250 cm⁻¹).
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 316.12 for C₁₇H₁₆O₅) .

Q. How does the benzyloxy group influence the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The benzyloxy group acts as a protective moiety for hydroxyl groups, preventing unwanted oxidation or side reactions. Its electron-donating nature stabilizes adjacent electrophilic centers, facilitating regioselective substitutions at the 5-position. For example, bromoacetylation at this position is enhanced due to directed ortho-metalation effects .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during benzyloxy group introduction?

  • Methodological Answer : Competing hydrolysis of the methyl ester can occur under basic conditions. To suppress this:

  • Use anhydrous solvents (e.g., DMF) and inert atmospheres (N₂/Ar).
  • Optimize base strength: K₂CO₃ (mild base) minimizes ester degradation compared to NaOH .
  • Monitor reaction progress via TLC to terminate before byproduct formation. Contradictions in literature data on optimal temperatures (60°C vs. 80°C) suggest the need for empirical calibration based on substrate batch purity .

Q. How can computational modeling predict the compound’s bioactivity as a kinase inhibitor?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) and MD simulations assess binding affinity to kinase ATP pockets. The methoxy and benzyloxy groups contribute to hydrophobic interactions, while the ester moiety may hydrogen-bond with catalytic lysine residues. Comparative studies with analogs (e.g., Methyl 5-bromo-2-methoxybenzoate) reveal that bulkier substituents reduce steric clashes in hydrophobic pockets .

Q. What experimental approaches resolve contradictions in reported melting points and solubility data?

  • Methodological Answer : Discrepancies in melting points (e.g., 62–64°C vs. 69–70°C) may arise from polymorphic forms or impurities. Techniques include:

  • Differential Scanning Calorimetry (DSC) to identify polymorph transitions.
  • Recrystallization from different solvents (e.g., ethanol vs. ethyl acetate) to isolate pure forms.
  • High-performance liquid chromatography (HPLC) with UV detection to quantify impurities .

Q. Key Research Gaps

  • Stability under acidic conditions : Conflicting reports on ester hydrolysis rates require pH-controlled kinetic studies.
  • Biological activity : Limited in vivo data necessitate toxicity profiling (e.g., Ames test) and ADMET prediction.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : Methyl 5-(benzyloxy)-2-methoxybenzoate
  • CAS No.: 52329-04-1
  • Molecular Formula : C₁₆H₁₆O₄
  • Molecular Weight : 272.30 g/mol
  • Structure : Features a benzoate backbone with a methoxy group at position 2 and a benzyloxy group at position 5 .

Key Properties :

  • Storage : Stable under dry conditions at 2–8°C .
  • Synthetic Relevance : Used as an intermediate in organic synthesis, particularly for constructing complex molecules like liquid crystals or metal-organic frameworks (MOFs) .

Comparison with Structural Analogs

Substituent Effects on Reactivity and Physicochemical Properties

Table 1: Substituent Influence on Benzoate Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 5-benzyloxy, 2-methoxy 272.30 Intermediate for MOFs, liquid crystals
Methyl 4-benzyloxy-2-hydroxybenzoate 4-benzyloxy, 2-hydroxy 258.27 Liquid crystal precursors; dihedral angle: 67.18° between aromatic rings
Methyl 5-iodo-2-methoxybenzoate 5-iodo, 2-methoxy 306.13 Planar crystal structure; MOF linker intermediate
Methyl 5-(benzyloxy)-2-bromo-4-methoxybenzoate 5-benzyloxy, 2-bromo, 4-methoxy 351.19 High predicted boiling point (434.5°C)
Methyl 5-chloro-2-hydroxybenzoate 5-chloro, 2-hydroxy 186.59 Bioactive potential (e.g., antimicrobial)

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : The methoxy group (electron-donating) at position 2 in the target compound enhances aromatic ring reactivity toward electrophilic substitution compared to electron-withdrawing groups like nitro or chloro (e.g., Methyl 2-nitrobenzoate in ) .
  • Halogenated Derivatives : Bromo or iodo substituents (e.g., ) increase molecular weight and density, with bromo acting as a leaving group in nucleophilic substitution reactions .

Comparison :

  • Benzyl Ether Formation : The target compound likely shares synthetic steps with ’s method, where benzyl chloride and potassium carbonate facilitate etherification .
  • Yield Challenges : Derivatives with multiple substituents (e.g., bromo, methoxy) may require sequential protection/deprotection steps, lowering overall yields compared to simpler analogs .

Preparation Methods

Esterification of 5-Hydroxy-2-Methoxybenzoic Acid to Methyl 5-Hydroxy-2-Methoxybenzoate

Method Overview:

  • The starting material, 5-hydroxy-2-methoxybenzoic acid, is subjected to Fischer esterification to form the corresponding methyl ester.
  • The reaction is typically carried out by refluxing the acid in methanol with a catalytic amount of concentrated sulfuric acid.
  • The reaction mixture is stirred overnight under reflux to ensure complete esterification.

Reaction Conditions:

Parameter Details
Reactants 5-Hydroxy-2-methoxybenzoic acid (1 eq), Methanol (excess)
Catalyst Concentrated sulfuric acid (catalytic amount, ~3 mL per 32 mmol acid)
Temperature Reflux (~65 °C)
Time Overnight (12-16 hours)
Work-up Concentration under reduced pressure, extraction with ethyl acetate, washing with saturated NaHCO3 and brine, drying over Na2SO4

Yield and Purity:

  • Yields typically range from 80% to 90% for similar methyl hydroxy-methoxybenzoates.
  • Purity is confirmed by 1H NMR spectroscopy showing characteristic ester methyl signals and aromatic protons.

Benzylation of Methyl 5-Hydroxy-2-Methoxybenzoate to Methyl 5-(Benzyloxy)-2-Methoxybenzoate

Method Overview:

  • The methyl 5-hydroxy-2-methoxybenzoate is converted to its benzyloxy derivative by nucleophilic substitution using benzyl bromide.
  • This reaction typically employs potassium carbonate as a base to deprotonate the phenolic hydroxyl group, facilitating nucleophilic attack on benzyl bromide.
  • The reaction is carried out in acetone under reflux conditions.

Reaction Conditions:

Parameter Details
Reactants Methyl 5-hydroxy-2-methoxybenzoate (1 eq), Benzyl bromide (1.2-2.25 eq), Potassium carbonate (1.2-2.25 eq)
Solvent Acetone
Temperature Reflux (~56 °C)
Time 10 hours
Work-up Filtration to remove salts, washing with acetone, concentration under reduced pressure, purification by precipitation with petrol ether

Yield and Purity:

  • Yields reported for similar compounds (e.g., methyl 4-(benzyloxy)-3,5-dimethoxybenzoate) are around 69%.
  • Purification involves repeated washing with non-polar solvents and drying in vacuo.
  • Characterization by 1H NMR shows aromatic multiplets from the benzyl group (around 7.2-7.5 ppm) confirming successful benzylation.

Summary Table of Preparation Steps

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1. Esterification 5-Hydroxy-2-methoxybenzoic acid Methanol, H2SO4 catalyst, reflux overnight Methyl 5-hydroxy-2-methoxybenzoate ~80-90 Typical Fischer esterification
2. Benzylation Methyl 5-hydroxy-2-methoxybenzoate Benzyl bromide, K2CO3, acetone, reflux 10 h This compound ~69 Base-promoted O-alkylation, purification by precipitation

Detailed Research Findings and Notes

  • The esterification step is a classical Fischer esterification, well-documented in literature for hydroxy-substituted benzoic acids, providing high yields and clean products when carefully controlled.
  • Benzylation using benzyl bromide and potassium carbonate in acetone is a standard method for protecting phenolic hydroxyl groups via O-benzyl ethers, which are stable under many reaction conditions and can be selectively removed later if needed.
  • The reaction times and stoichiometry are critical to maximize yield and minimize side reactions such as over-alkylation or incomplete conversion.
  • Purification by repeated washing with non-polar solvents such as petrol ether helps remove excess benzyl bromide and side products.
  • Characterization by 1H NMR and other spectroscopic methods confirms the structure and purity of the final compound.
  • No direct industrial-scale synthesis methods for this compound were found, but analogous procedures for related methyl benzoates suggest scalability with appropriate optimization.

Additional Considerations

  • Alternative protecting groups or bases may be used depending on the substrate sensitivity and downstream reactions.
  • Reaction monitoring by thin-layer chromatography (TLC) or HPLC is recommended to optimize reaction times.
  • The benzylation step requires careful control of temperature and stoichiometry to avoid by-products.
  • Environmental and safety considerations suggest using minimal excess benzyl bromide and proper waste disposal due to its toxicity.

Properties

IUPAC Name

methyl 2-methoxy-5-phenylmethoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-15-9-8-13(10-14(15)16(17)19-2)20-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHKXTRVPPFECC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OCC2=CC=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60735745
Record name Methyl 5-(benzyloxy)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52329-04-1
Record name Methyl 5-(benzyloxy)-2-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60735745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of methyl 5-(benzyloxy)-2-hydroxybenzoate (10.6 g, 41.1 mmol) and K2CO3 (11.3 g, 82.2 mmol) in DMF (100 mL) was added iodomethane (2.60 mL, 49.3 mmol) drop wise over 5 minutes. The resulting mixture was stirred at room temperature overnight. The reaction mixture was poured into water (400 mL), filtered, and collected the solid. The solid was dissolved in EtOAc (300 mL), washed with water (50 mL) and brine (100 mL), dried over Na2SO4, filtered, and concentrated under reduced pressure to give methyl 5-(benzyloxy)-2-methoxybenzoate (10.4 g, 98%) as a yellow solid.
Quantity
10.6 g
Type
reactant
Reaction Step One
Name
Quantity
11.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
400 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a suspended solution of methyl 5-benzyloxy-2-hydroxybenzoate (3.91 g) and cesium carbonate (6.41 g) in acetone (100 ml) was added methyl iodide (1.41 ml), and the mixture was stirred at 50° C. for 6 hr. The reaction mixture was concentrated, dissolved again in ethyl acetate and washed with saturated brine. The organic layer was dried (over MgSO4), and the solvent was evaporated under reduced pressure. The residue was purified by column chromatography (Biotage cartridge 40+M, ethyl acetate:n-hexane=15:85→1:4) to give methyl 5-benzyloxy-2-methoxybenzoate (3.72 g, 90%) as colorless crystals.
Quantity
3.91 g
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
6.41 g
Type
reactant
Reaction Step One
Quantity
1.41 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate
CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate
CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate
CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate
CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate
CID 86314586
CID 86314586
Methyl 5-(benzyloxy)-2-methoxybenzoate

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